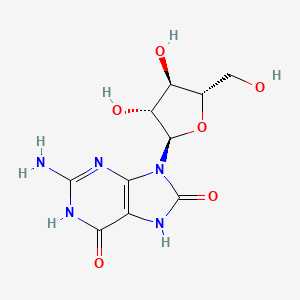
2-Amino-9-((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “N/A” would involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key steps in the industrial production process include the purification of raw materials, precise control of reaction parameters, and efficient separation and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from the reactions of “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, including inflammation, infections, and metabolic disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of the hypothetical compound “N/A” involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific structure and properties of “N/A”.
Propiedades
Fórmula molecular |
C10H13N5O6 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5+,8+/m0/s1 |
Clave InChI |
FPGSEBKFEJEOSA-BAFHMCBBSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


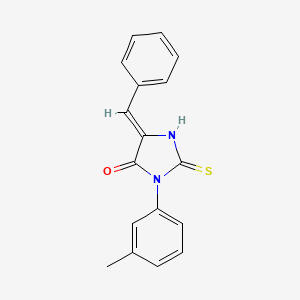
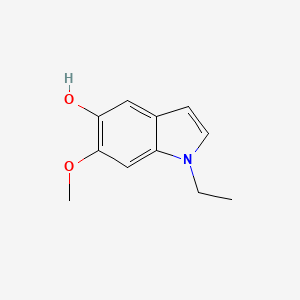

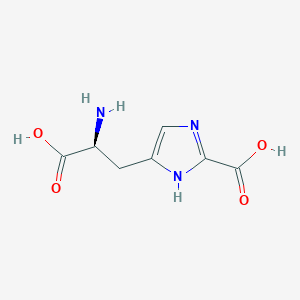
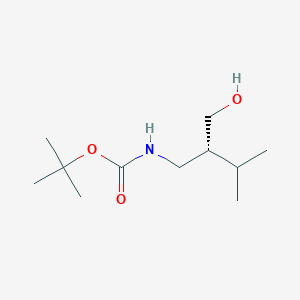



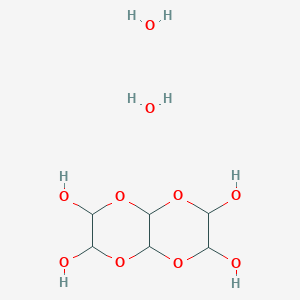
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
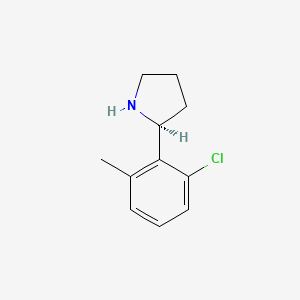
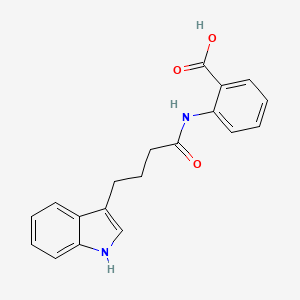
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

